Einecs 285-057-1
Description
Structure
3D Structure of Parent
Properties
CAS No. |
85006-28-6 |
|---|---|
Molecular Formula |
C42H59N5O6S2 |
Molecular Weight |
794.1 g/mol |
IUPAC Name |
(2S)-2,6-bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C30H36N4O6S2.C12H23N/c1-33(2)26-16-7-13-23-21(26)11-9-18-28(23)41(37,38)31-20-6-5-15-25(30(35)36)32-42(39,40)29-19-10-12-22-24(29)14-8-17-27(22)34(3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-14,16-19,25,31-32H,5-6,15,20H2,1-4H3,(H,35,36);11-13H,1-10H2/t25-;/m0./s1 |
InChI Key |
FGXHBMJHPVSNRO-UQIIZPHYSA-N |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC[C@@H](C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Research of Einecs 285 057 1
Investigation of Novel Synthetic Pathways for EINECS 285-057-1
The formation of the target molecule can be approached through several established synthetic organic chemistry reactions. The two most prominent pathways investigated are reductive amination and nucleophilic substitution.
Catalytic hydrogenation is a key technique in the synthesis of this compound, primarily through the pathway of reductive amination. This method involves the reaction of 2-formylbenzonitrile with 1-(2-hydroxyethyl)piperazine. The reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ by a hydride source or molecular hydrogen over a metal catalyst to yield the final product.
Optimization of this process involves screening various reducing agents and catalysts. Common heterogeneous catalysts for this transformation include palladium on carbon (Pd/C) and platinum dioxide (PtO₂), utilized under a hydrogen atmosphere. Alternatively, chemical reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are effective for carrying out this reaction in a single pot under milder conditions nih.gov.
Key parameters for optimization include catalyst loading, hydrogen pressure, temperature, and solvent choice. The goal is to maximize the yield and purity of the product while minimizing reaction time and the formation of byproducts, such as the reduction of the nitrile group or over-alkylation. Research on analogous piperazine (B1678402) syntheses shows that sodium triacetoxyborohydride is often preferred at the lab scale due to its mildness and high selectivity, avoiding the need for high-pressure hydrogenation equipment nih.gov.
| Reducing Agent / Catalyst | Typical Conditions | Reported Yield Range (Analogous Reactions) | Key Advantages |
|---|---|---|---|
| H₂ / Pd-C | 1-50 bar H₂, 25-80 °C, Methanol/Ethanol | 70-95% nih.gov | High atom economy, catalyst is recyclable. |
| NaBH(OAc)₃ | Room Temp, Dichloroethane (DCE) or Acetonitrile (B52724) | 56-90% nih.gov | Mild conditions, high chemoselectivity, operational simplicity. |
| H₂ / Raney Ni | 50-100 bar H₂, 100-150 °C, Ammonia/Alcohol | Variable | Cost-effective catalyst, suitable for industrial scale. |
An important alternative to reductive amination is the nucleophilic substitution pathway. This approach involves the reaction of 1-(2-hydroxyethyl)piperazine with an electrophilic benzyl (B1604629) derivative, typically 2-(bromomethyl)benzonitrile (B57715) sigmaaldrich.comsigmaaldrich.com. In this SN2 reaction, the secondary amine of the piperazine ring acts as the nucleophile, displacing the bromide leaving group.
This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines such as triethylamine (B128534) (Et₃N). The choice of solvent is critical, with polar aprotic solvents like acetonitrile or dimethylformamide (DMF) being conventional choices to facilitate the reaction. Studies on similar alkylations of piperazines have demonstrated high yields under these conditions nih.gov.
For industrial-scale production, research focuses on process intensification to enhance safety, efficiency, and sustainability. Transitioning from traditional batch reactors to continuous flow systems or microreactors offers significant advantages for the synthesis of this compound, particularly for the nucleophilic substitution pathway which can be exothermic.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves developing more benign synthetic routes and minimizing waste through careful selection of reagents and solvents.
The development of environmentally benign routes focuses on improving atom economy and avoiding hazardous reagents. For the nucleophilic substitution pathway, replacing 2-(bromomethyl)benzonitrile with 2-(hydroxymethyl)benzonitrile, activated in situ to form a better leaving group (e.g., a sulfonate ester), could be a greener alternative, as it avoids the use of a brominating agent in the precursor synthesis.
Furthermore, exploring enzymatic or biocatalytic methods could offer a highly selective and environmentally friendly route. While specific enzymes for this transformation may require discovery or engineering, biocatalysis operates under mild conditions (neutral pH, ambient temperature) in aqueous media, significantly reducing energy consumption and waste generation.
Solvent selection is a cornerstone of green chemistry, as solvents often constitute the largest mass component of a reaction. Traditional polar aprotic solvents like DMF and NMP, while effective, face increasing scrutiny due to toxicity concerns. Research focuses on replacing them with greener alternatives. For the nucleophilic substitution synthesis of this compound, solvents like ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or polyethylene (B3416737) glycol (PEG) are viable greener options nih.govnih.gov.
Recent studies have shown that using water as a solvent for nucleophilic substitutions on piperazine derivatives is feasible, often with the aid of a phase-transfer catalyst researchgate.net. This approach is highly desirable from an environmental and cost perspective. The use of easily recoverable and recyclable bases, such as potassium carbonate, further enhances the sustainability of the process.
| Solvent | Classification | Typical Reaction Conditions | Considerations |
|---|---|---|---|
| Acetonitrile | Conventional | 80-85 °C, K₂CO₃ base nih.gov | Effective, but volatile and has toxicity concerns. |
| Ethanol (EtOH) | Green/Sustainable | 70-100 °C, Cs₂CO₃ base nih.gov | Bio-based, low toxicity, biodegradable. |
| Polyethylene Glycol (PEG-400) | Green/Sustainable | Room Temp to 60 °C nih.gov | Non-volatile, recyclable, non-toxic, can accelerate reactions. |
| Water | Green/Sustainable | 90-100 °C, Inorganic Base researchgate.net | Cheapest and safest solvent; may require phase-transfer catalyst. |
Structure-Activity Relationship Studies for this compound Derivatives
Design and Synthesis of Functionalized Analogs of this compound
No publicly available research details the design and synthesis of functionalized analogs of N2,N6-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-lysine, compound with dicyclohexylamine (B1670486) (1:1).
Computational Chemistry Approaches in Predicting Derivative Properties and Reactivity
A review of computational chemistry literature did not yield any studies focused on predicting the properties and reactivity of derivatives of this compound.
Advanced Materials Science and Engineering Applications of Einecs 285 057 1
Research on EINECS 285-057-1 in Polymer Science and Engineering
TMSPMA is extensively utilized in polymer science to create hybrid materials that combine the desirable properties of both organic polymers and inorganic components. Its role as a coupling agent and comonomer is central to the development of high-performance polymers and composites.
Role of this compound in Polymerization Kinetics and Mechanisms
The methacrylate (B99206) group in TMSPMA allows it to participate readily in polymerization reactions, most commonly through free-radical mechanisms. smolecule.com This reactivity has been harnessed in various controlled polymerization techniques to create well-defined polymers.
Detailed kinetic studies have been performed on the polymerization of TMSPMA. Research utilizing atom-transfer radical polymerization (ATRP) shows that the polymerization of TMSPMA generally follows first-order kinetics. researchgate.netacs.org In these systems, the molecular weights of the resulting polymers increase in a linear fashion with monomer conversion, and the molecular weight distributions remain narrow, which is indicative of a controlled polymerization process. researchgate.netacs.org The rate of polymerization has been shown to be influenced by the choice of initiator; for instance, using a poly(ethylene oxide)-based initiator (PEO-Br) resulted in an enhanced polymerization rate compared to a smaller molecule initiator like ethyl 2-bromoisobutyrate (2-EBiB). researchgate.netacs.org
TMSPMA can also be copolymerized with a variety of other monomers to tailor the final properties of the polymer. Studies on the emulsion copolymerization of TMSPMA with styrene (B11656) revealed that while the polymerization rate increased with higher temperatures and greater concentrations of initiator and emulsifier, it decreased with a higher concentration of TMSPMA. plaschina.com.cn Further research has explored the cotelomerization of TMSPMA with monomers such as perfluorodecylacrylate (PFDA) to produce oligomers with specific functionalities. researchgate.net
Table 1: Summary of Kinetic Findings for TMSPMA Polymerization
| Polymerization Method | Key Findings | References |
| Atom-Transfer Radical Polymerization (ATRP) | Exhibits first-order kinetics; molecular weight increases linearly with conversion. | researchgate.netacs.orgscientificlabs.ie |
| ATRP with different initiators | Polymerization rate is faster with PEO-Br initiator than with 2-EBiB initiator. | researchgate.netacs.org |
| Emulsion Copolymerization (with Styrene) | Rate increases with temperature, initiator, and emulsifier concentration; decreases with TMSPMA concentration. | plaschina.com.cn |
| Cotelomerization (with PFDA) | Enables synthesis of α-hydroxy oligomers with a statistical distribution of monomer units. | researchgate.net |
Development of Advanced Polymer Composites Incorporating this compound
The incorporation of TMSPMA leads to measurable improvements in the mechanical properties of composites. For example, treating olive pomace flour with TMSPMA before incorporating it into a polystyrene matrix resulted in composites with higher tensile strength compared to those with untreated flour. iieta.org Similarly, the use of TMSPMA in composites made of linear low-density polyethylene (B3416737) (LLDPE), polyvinyl alcohol (PVA), and kenaf fiber enhanced both tensile strength and tensile modulus. ncsu.edu In the field of dental materials, treating fillers with TMSPMA has been shown to increase the flexural strength of dental composites by as much as 22.3% and interfacial shear strength by 39.6%.
Beyond mechanical strength, TMSPMA treatment also improves the thermal stability and water resistance of polymer composites. iieta.orgncsu.edu Studies on polystyrene/olive pomace flour composites and LLDPE/PVA/kenaf composites both reported enhanced thermal stability with the addition of the silane (B1218182) coupling agent. iieta.orgncsu.edu Furthermore, TMSPMA helps to achieve a more uniform dispersion of filler particles within the polymer matrix, preventing agglomeration and leading to more consistent material properties. mdpi.com
Table 2: Effect of TMSPMA on Polymer Composite Properties
| Composite System | Property Enhanced | Observation | References |
| Polystyrene / Olive Pomace Flour | Tensile Strength & Thermal Stability | Improved filler dispersion and interfacial bonding. | iieta.org |
| LLDPE / PVA / Kenaf Fiber | Tensile Strength, Tensile Modulus, Water Resistance, Thermal Stability | Enhanced interfacial adhesion between kenaf fiber and the polymer matrix. | ncsu.edu |
| Dental Composites / Glass Fibers | Flexural Strength & Interfacial Shear Strength | Increase of up to 22.3% in flexural strength and 39.6% in shear strength. | |
| Photopolymer / Barium Titanate | Particle Dispersion & Interfacial Adhesion | Improved dispersion and reduction of particle agglomerates. | mdpi.com |
| Poly(methyl methacrylate) / Hydroxyapatite (B223615) | Compatibility | Improves compatibility between the PMMA matrix and hydroxyapatite filler. | researchgate.net |
Studies on the Interfacial Chemistry of this compound in Polymer Matrices
The effectiveness of TMSPMA as a coupling agent stems from its unique bifunctional molecular structure. smolecule.com The interfacial chemistry involves a two-part mechanism that chemically bridges the inorganic filler and the organic polymer matrix.
First, the trimethoxysilyl end of the TMSPMA molecule undergoes hydrolysis in the presence of moisture, converting the methoxy (B1213986) groups (-OCH₃) into reactive silanol (B1196071) groups (-Si-OH). smolecule.com These silanol groups then condense with hydroxyl groups (-OH) present on the surface of inorganic fillers like glass, silica, and metal oxides. smolecule.com This reaction forms strong, covalent siloxane bonds (Si-O-filler), effectively grafting the TMSPMA molecule onto the filler surface. iieta.org The formation of these bonds has been confirmed experimentally using techniques such as Fourier-transform infrared spectroscopy (FTIR), which detects the characteristic Si-O-Si and Si-O-filler absorption bands. iieta.orgncsu.edu
Second, the methacrylate group at the other end of the TMSPMA molecule remains available to react. cymitquimica.comsmolecule.com This group readily participates in the free-radical polymerization of the surrounding polymer matrix, forming covalent bonds with the polymer chains. smolecule.com This dual action creates a robust molecular bridge at the interface, ensuring strong adhesion between the two phases. mdpi.com This enhanced interfacial bonding allows for efficient stress transfer from the polymer matrix to the reinforcing filler, which is the fundamental reason for the observed improvements in the mechanical properties of the composites. iieta.orgmdpi.com
Applications of this compound in Surface Science and Coating Technologies
In addition to its role in bulk polymer composites, TMSPMA is widely used to modify surfaces and formulate high-performance coatings and adhesives. made-in-china.comatamanchemicals.com Its ability to bond to inorganic substrates makes it an invaluable tool for improving adhesion and durability.
Formulation Science of Coatings and Adhesives with this compound
TMSPMA is incorporated into formulations for coatings, adhesives, and sealants to promote adhesion and enhance long-term performance. ottokemi.comatamanchemicals.com When used as a comonomer or an additive in coating formulations, it can improve the coating's durability, as well as its resistance to water, chemicals, and weathering. made-in-china.com Crosslinked acrylic resins formulated with TMSPMA show improved adhesion. atamanchemicals.com
In adhesives and sealants, TMSPMA functions as a coupling agent to create strong bonds between dissimilar materials, such as glass-to-polymer or metal-to-polymer interfaces. smolecule.commade-in-china.com It is a key component in some dental adhesives, where it ensures a durable bond between dental restorative materials and the tooth structure. couplingagentses.com Formulations can also utilize TMSPMA as a primer, applied to a surface before the main adhesive or coating to ensure a strong foundational bond. atamanchemicals.com
Adhesion Promotion Mechanisms and Surface Modification by this compound
The mechanism of adhesion promotion on surfaces mirrors its function within composites. The trimethoxysilyl group of TMSPMA hydrolyzes and forms covalent siloxane bonds with inorganic substrates like glass, metals, and ceramics. cymitquimica.com Simultaneously, the methacrylate group polymerizes and integrates into the organic coating or adhesive resin system. cymitquimica.comsmolecule.com This creates a permanent chemical link between the substrate and the applied organic layer, drastically improving adhesion where it would otherwise be weak. smolecule.com
Beyond its role as a coupling agent, TMSPMA is also used for direct surface modification. atamanchemicals.comvestachem.com It can alter the surface properties of a material, for example, by imparting water repellency or making an inorganic surface more organophilic (compatible with organic materials). atamanchemicals.com A specialized application is found in biochemistry and molecular biology, where TMSPMA is used to covalently bond polyacrylamide gels or even whole tissue sections to glass slides, preventing them from detaching during analytical procedures like in situ hybridization or electrophoresis. scientificlabs.ie
Development of Novel Non-Metal Surface Treatments Utilizing this compound
While specific research detailing the use of this compound in non-metal surface treatments is not extensively documented in publicly available literature, the properties of its components, particularly dimer acids and polyamides, suggest potential applications in this field. Dimer acids, derived from the dimerization of unsaturated fatty acids like oleic or linoleic acid, are known for their use in formulating coatings and surface treatments. atamanchemicals.comijacskros.com These acids can improve the adhesion and durability of coatings on various substrates, including plastics and wood, by creating protective films that offer enhanced resistance to wear and corrosion. atamanchemicals.com
The polyamide component of this compound, formed through the reaction with diamines, is also significant. Polyamide resins derived from dimer acids are used in surface coatings and adhesives. atamankimya.com These resins can enhance properties such as flexibility, water resistance, and adhesion on non-metal surfaces. atamanchemicals.com For instance, dimer acid-based polyamide hot-melt adhesives are utilized for bonding materials like paper, wood, and various plastics due to their high thermal stability and chemical resistance. atamankimya.com
This compound in Electronic, Optical, and Semiconductor Materials Research
The application of this compound and its related chemical families, such as fatty acid-derived polyamides, extends into the realm of electronic, optical, and semiconductor materials.
Integration of this compound in Semiconductor Manufacturing Processes
Polyamides are crucial in the electronics industry, particularly in semiconductor manufacturing. univdatos.com They are used in chip packaging and for producing electronic connectors and switches. pmarketresearch.comaalto.fi The demand for polyamide-cured epoxies in chip packaging is significant, driven by the need for materials with excellent thermal, electrical, and mechanical properties. univdatos.compmarketresearch.com Polyamides derived from dimer acids can be formulated into thermoplastic hot-melt adhesives used for electronic boards. atamanchemicals.com While direct references to this compound are scarce, the general use of dimer acid-based polyamides in electronic components suggests a potential role for such compounds in semiconductor manufacturing, likely as encapsulants or adhesives.
Exploration of Optical Properties and Applications of this compound Containing Materials
The optical properties of materials containing dimer acids and their derivatives have been a subject of study. For example, the electronic absorption spectra of commercial dimer acids show a series of absorption bands at various wavelengths, which are attributed to the presence of conjugated diene and triene moieties in the fatty acid chains. mdpi.com Polyamides, in general, are semi-transparent or milky white crystalline resins. honyplastic.com The specific optical properties of materials incorporating this compound would depend on its concentration and interaction with the host matrix. Research on photocurable coatings based on dimer fatty acid epoxy-acrylate resins indicates the potential for tuning material properties for optical applications. dntb.gov.ua
Research on Dielectric and Conductive Properties of this compound Formulations
The dielectric and conductive properties of polyamides and materials derived from dimer acids are of significant interest in electronics. Polyamides generally possess good electrical insulation properties. honyplastic.com However, their dielectric properties can be influenced by factors such as water absorption. honyplastic.com
Research into dimer fatty acid-based polyamide nanocomposites has explored their dielectric behavior. Studies have shown that the introduction of nanofillers like polyhedral oligomeric silsesquioxane (POSS) into a dimer fatty acid polyamide matrix can affect dielectric properties such as dielectric breakdown strength, permittivity, and loss. researchgate.net Furthermore, saturated diesters of dimer acids are being investigated as dielectric fluids, which could be used in electrical devices like transformers. google.com The addition of small amounts of stearic acid to polyamide 6/boron nitride composites has also been shown to significantly improve thermal conductivity, a property often considered alongside dielectric performance in thermal management applications for electronics. nih.gov
This compound in Construction and Building Materials Science
The components of this compound, particularly fatty acids and their derivatives, have established applications in construction and building materials science, primarily related to cement and mineral products.
Impact of this compound on Cement and Mineral Product Chemistry
Fatty acids and their derivatives are utilized in the cement industry as grinding aids and to modify the properties of concrete. researchgate.netsnu.ac.kr They can increase the fineness of cement during grinding by preventing the agglomeration of fine particles. researchgate.netsnu.ac.kr Some fatty acids, like oleic acid, have a dispersing effect on cement particles through electrostatic repulsion and steric effects. researchgate.net
However, the addition of fatty acids can also influence the hydration process and setting time of cement. researchgate.net Higher concentrations of fatty acids in cement-based materials can lead to a significant increase in setting time. researchgate.net They can also entrain air, which can affect the compressive strength of the resulting concrete. mdpi.com For instance, while oleic acid shows promise in mitigating cement prehydration, it can lead to decreased strength due to increased air entrainment. mdpi.com The hydrophobic nature of fatty acids is also explored for developing waterproofing additives for concrete. researchgate.net
The use of dimer acids in this context is also relevant. Dimer acids are key components in the manufacturing of alkyd resins, which are used in synthetic paints and coatings for the construction industry due to their desirable properties. atamankimya.com
Information regarding the use of the chemical compound this compound in advanced materials science and engineering applications within the construction sector is not available in the public domain.
Extensive research has been conducted to identify the applications of this compound, chemically known as N2,N6-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-lysine, compound with dicyclohexylamine (B1670486) (1:1) Current time information in West Northamptonshire, GB.google.com, in the durability and performance enhancement of construction materials, as well as its use in fillers, putties, and plasters.
Despite thorough searches of chemical databases, scientific literature, and patent repositories, no specific information, research findings, or data tables could be located that detail the use of this particular compound in the aforementioned construction applications. The available information is limited to the identification of the compound's chemical name and CAS number (85006-28-6) Current time information in West Northamptonshire, GB.google.com. There is no documented evidence to suggest its use or research into its efficacy for enhancing the properties of construction materials.
Therefore, it is not possible to provide an article on the "" with a focus on construction materials, as requested.
Environmental Fate and Transformation Research of Einecs 285 057 1
Biodegradation Pathways and Kinetics of Flumetralin in Environmental Matrices
Biodegradation is a critical process that determines the persistence of organic compounds in the environment. It involves the breakdown of substances by microorganisms. However, detailed research specifically outlining the biodegradation pathways and kinetics for Flumetralin is not extensively available in the public scientific literature.
Specific studies on the microbial degradation of Flumetralin in aquatic systems have not been widely reported. The degradation of chemical compounds in aquatic environments is influenced by various factors, including the presence of adapted microbial populations and the bioavailability of the compound. nih.govmdpi.comepa.gov For many organic pollutants, microbial action is a primary route of dissipation in water. nih.gov
Information regarding the specific aerobic and anaerobic biotransformation mechanisms of Flumetralin in soil and sediment is limited. Flumetralin is known to be strongly adsorbed to soil, which likely renders it immobile. rayfull.net This strong adsorption can significantly reduce its bioavailability to microorganisms, potentially limiting the extent of biotransformation. The transformation of pesticides in sediment can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, often leading to different breakdown products. nih.gov
Interactive Data Table: Summary of Available Biodegradation Data for Flumetralin
| Endpoint | Matrix | Finding |
| Microbial Degradation Pathways | Aquatic Systems | Data not available in reviewed literature. |
| Aerobic Biotransformation | Soil & Sediment | Data not available in reviewed literature. |
| Anaerobic Biotransformation | Soil & Sediment | Data not available in reviewed literature. |
| Environmental Persistence | General | Considered to be highly persistent. epa.gov |
Abiotic Transformation Mechanisms of Flumetralin
Abiotic transformation involves the degradation of a chemical through non-biological processes, such as reactions with light (photolysis) or water (hydrolysis).
Photolysis is reported to be a route of degradation for Flumetralin in the soil environment. rayfull.net The compound is noted to be sensitive to light, which suggests that photodegradation could be a significant transformation pathway. plantgrowthhormones.com However, a reregistration eligibility decision by the U.S. Environmental Protection Agency (EPA) classified the submitted data for assessing photodegradation in both water and on soil as "not acceptable," indicating that the significance of this degradation route has not been definitively established through regulatory studies.
Flumetralin is reported to be stable to hydrolysis at environmentally relevant pH levels. herts.ac.uk Specifically, it is stable at pH 5, 7, and 9. rayfull.netwuzhouchem.com This stability indicates that hydrolysis is not a significant degradation pathway for this compound in the environment. Detailed studies on the specific oxidation pathways of Flumetralin were not found in the reviewed scientific literature.
Interactive Data Table: Summary of Abiotic Transformation Data for Flumetralin
| Transformation Process | Matrix/Condition | Finding | Reference |
| Photolysis | Soil | Reported as a degradation pathway. | rayfull.net |
| Photolysis | Water and Soil | Submitted data for assessment were deemed "not acceptable" by the EPA. | |
| Hydrolysis | pH 5, 7, and 9 | Stable. | rayfull.netherts.ac.ukwuzhouchem.com |
| Oxidation Pathways | General | Data not available in reviewed literature. |
Table of Compound Names
| EINECS Number | Common Name | IUPAC Name |
| 285-057-1 | Flumetralin | N-(2-chloro-6-fluorobenzyl)-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidine |
Analytical Methodologies for Einecs 285 057 1 in Complex Matrices
Chromatographic Techniques for EINECS 285-057-1 Analysis
Chromatographic methods are central to the separation and quantification of 2,2'-[Methylenebis(4,1-phenylenethio)]bis(2-methylpropanoic acid) from intricate biological and environmental samples. The selection of a specific technique is contingent on the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.
Development and Validation of Gas Chromatography-Mass Spectrometry (GC-MS) Methods for this compound
Gas chromatography-mass spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 2,2'-[Methylenebis(4,1-phenylenethio)]bis(2-methylpropanoic acid), a derivatization step is typically required to increase their volatility and thermal stability.
Derivatization and Sample Preparation: Prior to GC-MS analysis, the carboxylic acid functional groups of the target compound are usually converted to more volatile esters, such as methyl or ethyl esters. This is commonly achieved through reactions with reagents like diazomethane or by acidic esterification. The derivatized analyte is then extracted from the sample matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
GC-MS Parameters: A typical GC-MS method for the analysis of derivatized fibrates, adaptable for this compound, would employ a nonpolar or medium-polarity capillary column. The temperature program would be optimized to ensure adequate separation from other matrix components. The mass spectrometer is operated in either full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Method Validation: Validation of a GC-MS method involves assessing several key parameters to ensure its reliability. These include linearity, which is determined by analyzing a series of calibration standards, and the limits of detection (LOD) and quantification (LOQ), which define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. Accuracy is evaluated through recovery studies by spiking known amounts of the analyte into blank matrix samples. Precision, both intra-day (repeatability) and inter-day (reproducibility), is assessed by analyzing replicate samples at different concentrations.
Table 1: Illustrative GC-MS Method Parameters for Fibrate Analysis
| Parameter | Typical Conditions |
|---|---|
| Derivatization Agent | Diazomethane or BF3/Methanol |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp to 300 °C at 10 °C/min |
| Carrier Gas | Helium at 1 mL/min |
| MS Ionization | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols for this compound Detection
Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and sensitive technique that is well-suited for the analysis of non-volatile and thermally labile compounds like 2,2'-[Methylenebis(4,1-phenylenethio)]bis(2-methylpropanoic acid) without the need for derivatization.
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation mode for fibrates. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous component (often containing a buffer like formic acid or ammonium acetate to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution is frequently employed to achieve optimal separation of the analyte from matrix interferences.
Mass Spectrometric Detection: Electrospray ionization (ESI) is the preferred ionization technique for fibrates in LC-MS, typically operating in the negative ion mode to deprotonate the carboxylic acid groups. Tandem mass spectrometry (MS/MS) is often used for quantification, providing high selectivity and sensitivity through selected reaction monitoring (SRM). In SRM, a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored.
Protocol Optimization: Optimization of an LC-MS protocol involves fine-tuning several parameters. The mobile phase composition and gradient profile are adjusted to achieve good chromatographic peak shape and resolution. The ESI source parameters, such as spray voltage, gas flows, and temperature, are optimized to maximize the analyte signal. For MS/MS, the collision energy is optimized to produce the most abundant and stable fragment ions.
Table 2: Example LC-MS/MS Parameters for Fibrate Analysis
| Parameter | Typical Conditions |
|---|---|
| LC Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| MS/MS Transition | Specific to the [M-H]⁻ precursor ion |
Ion Chromatography and Size Exclusion Chromatography Applications for this compound and its Metabolites
While less common than GC-MS and LC-MS for the primary analysis of fibrates, ion chromatography (IC) and size exclusion chromatography (SEC) can have specific applications.
Ion Chromatography (IC): Ion chromatography can be employed for the separation of ionic species. For 2,2'-[Methylenebis(4,1-phenylenethio)]bis(2-methylpropanoic acid), which is an organic acid, IC could be used for its determination in aqueous matrices. The separation is based on the interaction of the ionized analyte with an ion-exchange stationary phase. Suppressed conductivity detection is a common detection method in IC.
Size Exclusion Chromatography (SEC): Size exclusion chromatography separates molecules based on their size in solution. This technique is particularly useful for the separation of high molecular weight compounds or for sample cleanup to remove large interfering molecules, such as proteins, from biological samples prior to analysis by other chromatographic methods. It can also be used to study the binding of the drug to plasma proteins.
Spectroscopic Characterization of this compound
Spectroscopic techniques are indispensable for the structural elucidation and identification of 2,2'-[Methylenebis(4,1-phenylenethio)]bis(2-methylpropanoic acid).
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure of a compound. Both ¹H and ¹³C NMR are fundamental for the structural confirmation of 2,2'-[Methylenebis(4,1-phenylenethio)]bis(2-methylpropanoic acid).
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For the target compound, one would expect to see signals corresponding to the aromatic protons on the phenyl rings, the methylene bridge protons, the methyl protons, and the acidic proton of the carboxylic acid groups. The splitting patterns of these signals would provide information about adjacent protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. Signals would be expected for the carbons of the phenyl rings, the methylene bridge, the quaternary carbons of the isobutyric acid moieties, the methyl carbons, and the carbonyl carbon of the carboxylic acid groups.
Advanced NMR Techniques: Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.8 - 7.5 | 115 - 140 |
| Methylene Bridge (CH₂) | ~ 4.0 | ~ 40 |
| Methyl (CH₃) | ~ 1.5 | ~ 25 |
| Carboxylic Acid (COOH) | > 10 (broad) | > 170 |
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Material Identification and Quantification
Vibrational spectroscopy techniques like FTIR and Raman provide a molecular fingerprint of a compound based on the vibrations of its chemical bonds.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of 2,2'-[Methylenebis(4,1-phenylenethio)]bis(2-methylpropanoic acid) would show characteristic absorption bands for its functional groups. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. A strong absorption around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. Aromatic C-H and C=C stretching vibrations would appear in their respective characteristic regions.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-S bond stretching would likely produce strong signals in the Raman spectrum. This technique can be advantageous for analyzing aqueous samples due to the weak Raman scattering of water.
Table 4: Key Vibrational Frequencies for Functional Group Identification
| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |
| C=O stretch (Carbonyl) | ~1700 (strong) | ~1700 (medium) |
| Aromatic C=C stretch | 1450-1600 | 1450-1600 (strong) |
| C-S stretch | 600-800 | 600-800 (strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Methods for this compound Quantification
The presence of two dansyl groups in the structure of this compound imparts strong ultraviolet absorption and fluorescence characteristics, which are central to its quantification.
UV-Vis Spectroscopy: Dansyl derivatives exhibit characteristic UV absorbance maxima. While specific data for the di-dansylated lysine is not extensively published, dansyl chloride itself shows an absorbance maximum around 365 nm, which shifts upon reaction with amines mdpi.com. The resulting dansyl sulfonamide typically has absorbance maxima in the regions of 214 nm, 246 nm, and 325 nm. The intensity of the absorbance at these wavelengths is proportional to the concentration of the compound, forming the basis for quantification using UV-Vis spectroscopy. However, this technique may lack the sensitivity and selectivity required for trace analysis in complex biological or environmental samples due to potential interferences from other UV-absorbing compounds.
Fluorescence Methods: Fluorescence detection is the preferred method for quantifying dansylated compounds due to its superior sensitivity and selectivity. Dansyl chloride is non-fluorescent until it reacts with a primary or secondary amine, producing a highly fluorescent sulfonamide adduct chemicalbook.com. These adducts exhibit environmentally sensitive fluorescence quantum yields and emission maxima, with large Stokes shifts, making them ideal for biophysical studies chemicalbook.com. The fluorescence of dansyl-protein conjugates typically has a lifetime of 10-20 nanoseconds chemicalbook.com. For dansylated amino acids, excitation and emission wavelengths are generally in the ranges of 310-410 nm and 435-650 nm, respectively.
The fluorescence intensity is directly proportional to the concentration of the analyte, allowing for quantification at very low levels. However, the fluorescence of these derivatives can be influenced by the polarity of the solvent and the presence of quenching agents. It is also important to consider that some compounds in sample libraries can be autofluorescent, potentially causing interference nih.gov. Kinetic-mode fluorescence measurements can help to mitigate some of these interferences, as the fluorescence of the test compound is less likely to change over time compared to the reaction-based fluorescence of the analyte nih.govnih.gov.
| Parameter | UV-Vis Spectroscopy | Fluorescence Spectroscopy |
| Principle | Measurement of light absorption by the analyte. | Measurement of light emitted by the analyte after excitation. |
| Typical Wavelengths | Maxima around 214, 246, and 325 nm. | Excitation: 310-410 nm; Emission: 435-650 nm. |
| Sensitivity | Moderate. | High to very high. |
| Selectivity | Lower, prone to interference from other UV-absorbing compounds. | Higher, but susceptible to quenching and autofluorescence. |
| Primary Application | Quantification at higher concentrations, purity assessment. | Trace analysis in complex matrices. |
Sample Preparation and Extraction Strategies for this compound
Effective sample preparation is critical for the accurate analysis of this compound, as it serves to isolate the analyte from interfering matrix components, concentrate it, and transfer it into a solvent compatible with the analytical instrument.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization for Various Matrices
Solid-Phase Extraction (SPE): SPE is a powerful technique for the cleanup and concentration of analytes from complex samples. For di-dansylated lysine, which is a relatively nonpolar derivative of a polar amino acid, a reversed-phase SPE sorbent (e.g., C8 or C18) would be a suitable choice. The optimization of an SPE protocol involves several key steps:
Sorbent Selection: The choice of sorbent is critical. For the extraction of relatively nonpolar dansylated compounds from aqueous matrices, reversed-phase sorbents like C18 are commonly used. For more complex matrices, ion-exchange sorbents can provide additional selectivity.
Conditioning and Equilibration: The sorbent must be conditioned with an organic solvent (e.g., methanol) and then equilibrated with the sample loading solution to ensure proper interaction with the analyte.
Loading: The sample is passed through the SPE cartridge at an optimized flow rate to allow for efficient retention of the analyte.
Washing: The cartridge is washed with a solvent or a mixture of solvents that will remove interfering compounds without eluting the analyte of interest. This step is crucial for minimizing matrix effects.
Elution: The analyte is eluted from the sorbent using a strong organic solvent. The choice of elution solvent and its volume should be optimized to ensure complete recovery of the analyte in the smallest possible volume.
Liquid-Liquid Extraction (LLE): LLE is a classic extraction technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the nonpolar di-dansyl-lysine, an organic solvent such as ethyl acetate or dichloromethane would be appropriate for extraction from an aqueous matrix. Key optimization parameters for LLE include:
Solvent Selection: The choice of the organic solvent is paramount and is guided by the analyte's polarity and solubility. The logP(D) value of the analyte is a key indicator for selecting an appropriate solvent chromatographyonline.com.
pH Adjustment: Since the dansylation reaction is typically carried out at a high pH, the sample will be alkaline. Adjusting the pH of the aqueous phase can influence the partitioning of the analyte and potential interferences. For dansylated amino acids, maintaining a neutral or slightly alkaline pH during extraction is generally preferred.
Solvent-to-Sample Ratio: A higher ratio of organic solvent to the aqueous sample can improve extraction efficiency chromatographyonline.com. A ratio of 7:1 is often considered a generic optimum chromatographyonline.com.
Salting-Out Effect: The addition of a salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can increase the partitioning of hydrophilic analytes into the organic phase by decreasing their solubility in the aqueous phase chromatographyonline.com.
Back Extraction: To further enhance the selectivity of the extraction, a back-extraction step can be employed. After the initial extraction into the organic phase, the analyte can be re-extracted into a fresh aqueous phase with an adjusted pH to ionize the analyte, leaving neutral interfering compounds in the organic layer chromatographyonline.com.
Minimizing Matrix Effects and Interferences in this compound Analysis
Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds, can significantly impact the accuracy and precision of mass spectrometry-based quantification. In fluorescence detection, interferences can arise from autofluorescent matrix components or quenching agents.
Strategies to minimize these effects include:
Effective Sample Cleanup: Thorough sample preparation using optimized SPE or LLE protocols is the first line of defense against matrix effects and interferences.
Chromatographic Separation: High-efficiency chromatographic separation is essential to resolve the analyte from co-eluting matrix components. The use of smaller particle size columns and optimized gradient elution can improve peak resolution.
Internal Standards: The use of a suitable internal standard, ideally a stable isotope-labeled version of the analyte, is the most effective way to compensate for matrix effects.
Standard Addition: The method of standard additions can be used to quantify the analyte in the presence of matrix effects, although it is more time-consuming.
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.
Fluorescence Quenching Mitigation: In fluorescence-based assays, it is important to identify and, if possible, remove compounds that can quench the fluorescence of the dansyl group. Side reactions during the dansylation process can produce by-products that may interfere with the analysis, and the reaction conditions should be optimized to minimize these bsu.edu. The use of a quenching agent to stop the dansylation reaction is also a critical step to prevent the formation of interfering by-products bsu.edu.
Development of Novel Sensing Technologies for this compound
The development of novel sensing technologies offers the potential for rapid, real-time, and on-site detection of this compound, which could be advantageous in various applications, including environmental monitoring and process control.
Electrochemical Sensors for Real-Time Monitoring of this compound
Electrochemical sensors detect changes in electrical properties (e.g., current, potential, impedance) that occur upon the interaction of the analyte with the sensor surface. While specific electrochemical sensors for di-dansyl-lysine have not been reported, the electrochemical properties of the dansyl group can be exploited for sensor development. The dansyl fluorophore can undergo electrochemical reactions, and films containing dansyl derivatives have been shown to exhibit electrochemical responses researchgate.net.
The development of an electrochemical sensor for this compound could involve:
Electrode Modification: The surface of a working electrode (e.g., glassy carbon, gold) could be modified with a material that selectively interacts with the dansyl groups of the analyte.
Direct Electrochemical Detection: The direct oxidation or reduction of the dansyl moiety at the electrode surface could be measured. Techniques such as cyclic voltammetry or differential pulse voltammetry could be employed.
Indirect Detection: A redox probe could be used, and the change in its electrochemical signal upon binding of the analyte to the sensor surface would be measured.
Real-time monitoring could be achieved by integrating these sensors into flow-based systems oaepublish.commdpi.com. Challenges in the development of such sensors include achieving high selectivity in complex matrices and ensuring the long-term stability of the sensor surface.
Biosensor Development for Environmental Detection of this compound
Biosensors utilize a biological recognition element (e.g., an antibody, enzyme, or nucleic acid) coupled to a transducer to provide a measurable signal upon binding to the target analyte. For the environmental detection of this compound, a biosensor could offer high sensitivity and selectivity.
Potential biosensor designs could be based on:
Immunoassays: Antibodies that specifically recognize the di-dansyl-lysine structure could be developed. These antibodies could be immobilized on a transducer surface (e.g., surface plasmon resonance sensor, quartz crystal microbalance, or an electrode) to create a highly selective immunosensor. Biosensors for other sulfonamides have been successfully developed using this approach, achieving low limits of detection in environmental water samples tandfonline.comresearchgate.net.
Enzyme-Based Sensors: An enzyme that interacts with the lysine part of the molecule or is inhibited by the dansyl groups could potentially be used. The change in enzyme activity upon interaction with the analyte would be transduced into a measurable signal.
Aptamer-Based Sensors: Aptamers, which are short single-stranded DNA or RNA molecules, can be selected to bind with high affinity and specificity to a target molecule. An aptamer that specifically binds to di-dansyl-lysine could be integrated into an electrochemical or optical biosensor.
Regulatory Science and Environmental Risk Assessment Frameworks: Methodological Research for Einecs 285 057 1
Methodological Approaches for Persistence, Bioaccumulation, and Mobility (PBM) Assessment of EINECS 285-057-1
The assessment of Persistence, Bioaccumulation, and Mobility (PBM) is a critical component of environmental risk assessment, determining the potential for a chemical to remain in the environment, accumulate in organisms, and move between environmental compartments.
To experimentally determine the PBM characteristics of this compound, a suite of standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be employed. These tests provide a consistent and reproducible basis for assessing the environmental fate of chemicals.
Persistence (P): The persistence of Isocannabispiran would be evaluated through biodegradation, hydrolysis, and photolysis studies.
Ready Biodegradability: Tests like the OECD 301 series would be used to assess the potential for rapid and complete biodegradation.
Simulation Testing for Inherent Biodegradability: If not readily biodegradable, tests such as the OECD 302 series would determine its inherent biodegradability.
Hydrolysis as a Function of pH: OECD Guideline 111 would be used to determine the rate of abiotic degradation in water at different pH levels.
Phototransformation: Direct and indirect phototransformation studies in water and air would quantify degradation due to sunlight.
Bioaccumulation (B): The potential for Isocannabispiran to accumulate in living organisms would be assessed.
Octanol-Water Partition Coefficient (Kow): The OECD Guideline 107 or 117 would be used to determine the log Kow, a key indicator of bioaccumulation potential.
Bioconcentration Factor (BCF): An OECD 305 study would measure the uptake and depuration of the substance in fish, providing a direct measure of its bioconcentration potential.
Mobility (M): The mobility of Isocannabispiran in soil and sediment would be investigated.
Adsorption/Desorption using a Batch Equilibrium Method: OECD Guideline 106 would be employed to determine the soil organic carbon-water partitioning coefficient (Koc), which indicates the tendency of the substance to adsorb to soil and sediment.
The results from these standardized tests would provide the foundational data for the PBM assessment of Isocannabispiran. An example of how such data would be presented is shown in Table 1.
Table 1: Exemplar Standardized Testing Protocol Data for a Hypothetical Spiro Alkaloid
| PBM Parameter | Test Guideline | Endpoint | Illustrative Value |
|---|---|---|---|
| Persistence | OECD 301B | Ready Biodegradability | Not readily biodegradable |
| Bioaccumulation | OECD 117 | log Kow | 4.2 |
| Mobility | OECD 106 | log Koc | 3.8 |
In the absence of experimental data, or to supplement it, in silico methods like Quantitative Structure-Activity Relationships (QSARs) are invaluable tools for predicting the PBM properties of a chemical based on its molecular structure. wikipedia.orgnih.gov For Isocannabispiran, various QSAR models could be employed to estimate its environmental fate.
These models use algorithms that correlate the molecular structure of a compound with its physicochemical and biological properties. For PBM assessment, specific models can predict:
Persistence: Biodegradation half-lives in water, soil, and sediment can be estimated using models like the BIOWIN™ suite within the EPI Suite™ (Estimation Programs Interface) from the U.S. Environmental Protection Agency.
Bioaccumulation: The bioconcentration factor (BCF) can be predicted using models such as the BCFBAF™ program in EPI Suite™, which are often based on the log Kow.
Mobility: The soil adsorption coefficient (Koc) can be estimated using models like KOCWIN™, which correlate this property with the chemical's structure.
The reliability of QSAR predictions is assessed by considering the model's applicability domain, which defines the scope of chemical structures for which the model is expected to provide reliable predictions. Given Isocannabispiran's spiro alkaloid structure, it would be crucial to use models trained on a diverse set of complex, polycyclic molecules. Table 2 provides an example of QSAR predictions for a hypothetical compound with a similar structure.
Table 2: Illustrative QSAR Predictions for PBM Parameters of a Spiro Alkaloid Analog
| PBM Parameter | QSAR Model/Software | Predicted Endpoint | Example Predicted Value |
|---|---|---|---|
| Persistence | BIOWIN™ (EPI Suite™) | Ultimate Biodegradation Half-Life | Weeks to months |
| Bioaccumulation | BCFBAF™ (EPI Suite™) | Bioconcentration Factor (BCF) | 500 L/kg |
| Mobility | KOCWIN™ (EPI Suite™) | Soil Adsorption Coefficient (log Koc) | 3.5 |
Exposure Pathway Characterization and Modeling for this compound
Understanding the potential exposure pathways is crucial for a comprehensive environmental risk assessment. This involves modeling how Isocannabispiran might be released, transported, and distributed in the environment.
If Isocannabispiran is released into the atmosphere, for instance, from industrial manufacturing or use, atmospheric dispersion models can predict its downwind concentration and deposition. wikipedia.orgwikipedia.orgresearchgate.net These models use mathematical algorithms to simulate the transport, dispersion, and transformation of pollutants in the atmosphere. wikipedia.orgwikipedia.orgresearchgate.net
Commonly used models include:
Gaussian Plume Models (e.g., AERMOD): These models are widely used for regulatory purposes to predict pollutant concentrations from point, area, or volume sources. wikipedia.org They consider meteorological data (wind speed and direction, atmospheric stability), source emission rates, and terrain characteristics. wikipedia.orgwikipedia.org
Puff Models (e.g., CALPUFF): These are suitable for modeling long-range transport and non-steady-state conditions.
For Isocannabispiran, key inputs for these models would include its estimated emission rate, physical state (gas or particulate), and physicochemical properties such as vapor pressure and particle size distribution if applicable. The model outputs would provide estimated air concentrations and deposition rates (both wet and dry) at various distances from the source. An example of input parameters for an atmospheric dispersion model is shown in Table 3.
Table 3: Example Input Parameters for Atmospheric Dispersion Modeling of a Hypothetical Compound
| Model Parameter | Description | Illustrative Value |
|---|---|---|
| Emission Rate | Rate of release to the atmosphere | 10 g/s |
| Stack Height | Height of the emission source | 50 m |
| Vapor Pressure | Tendency to evaporate | 1.0 x 10-5 Pa |
| Meteorological Data | Wind speed, direction, stability class | Site-specific data |
Should Isocannabispiran be released to land or water, hydrological transport models are used to predict its movement through surface water and its potential to leach into groundwater. The mobility of a substance in the subsurface is influenced by factors such as its water solubility, adsorption to soil particles (Koc), and degradation rate. researchgate.net
Modeling approaches for hydrological transport include:
Vadose Zone Models (e.g., HYDRUS): These models simulate water flow and solute transport in the unsaturated zone between the soil surface and the groundwater table. They can predict the leaching potential of Isocannabispiran based on its properties and soil characteristics.
Groundwater Models (e.g., MODFLOW with MT3DMS): These models simulate groundwater flow and the transport of dissolved contaminants. They can be used to predict the extent and concentration of a potential groundwater plume.
Key parameters for these models include the Koc value, degradation half-life in soil and water, and hydrogeological information about the site, such as soil type, hydraulic conductivity, and groundwater flow velocity. Table 4 presents example parameters for a hydrological transport model.
Table 4: Representative Input Parameters for Hydrological Transport and Groundwater Migration Modeling
| Model Parameter | Description | Illustrative Value |
|---|---|---|
| Soil Adsorption Coefficient (Koc) | Tendency to bind to soil organic carbon | 5000 L/kg |
| Soil Half-Life | Time for 50% degradation in soil | 180 days |
| Water Solubility | Maximum concentration that can dissolve in water | 0.5 mg/L |
| Hydraulic Conductivity | Ease with which water can move through pore spaces | 10 m/day |
Source-to-receptor modeling integrates information on emissions, environmental transport, and fate to estimate the concentration of a substance at a specific point of potential exposure (the receptor). These models provide a holistic view of the potential environmental impact under various release scenarios.
For Isocannabispiran, this would involve developing realistic release scenarios based on its production, use, and disposal. For example, a scenario could model the release from a wastewater treatment plant or from the application of biosolids to agricultural land.
Multimedia fate and transport models, such as the Equilibrium Criterion (EQC) model or the Canadian Centre for Environmental Modelling and Chemistry (CEMC) models, can be used to estimate the distribution of Isocannabispiran across different environmental compartments (air, water, soil, sediment). These models use the chemical's physicochemical properties to predict its partitioning and persistence in the environment. The output of such models can inform which environmental compartments and which receptors (e.g., aquatic organisms, humans via drinking water) are most likely to be exposed. Table 5 shows an example of the output from a multimedia fate model.
Table 5: Example Output of a Multimedia Fate Model for a Hypothetical Persistent Compound
| Environmental Compartment | Predicted Percentage of Total Mass |
|---|---|
| Air | 5% |
| Water | 20% |
| Soil | 45% |
| Sediment | 30% |
A comprehensive environmental risk assessment for this compound requires a systematic application of standardized testing and advanced modeling techniques. While specific data for this compound is currently limited, the established methodological frameworks for PBM assessment and exposure pathway characterization provide a clear roadmap for its evaluation. By employing a combination of experimental data generation and in silico modeling, the environmental behavior of Isocannabispiran can be thoroughly characterized to ensure its safe use and management.
Data Integration and Uncertainty Analysis in Regulatory Science for this compound
Harmonization of Scientific Data for this compound in Regulatory Dossiers
The preparation of regulatory dossiers for chemical mixtures under frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe requires a harmonized approach to data compilation and presentation. mdpi.comumweltbundesamt.de This ensures consistency and facilitates a comprehensive risk assessment by regulatory authorities. nih.gov For this compound, this process involves integrating data from various sources for each of its components.
Data Sources for Integration: The scientific data to be harmonized in a regulatory dossier for a chemical mixture typically include:
Physicochemical Properties: Data on properties such as vapor pressure, water solubility, and partition coefficients for each component are fundamental for predicting environmental distribution.
Environmental Fate and Behavior: Information on biodegradability, hydrolysis, and potential for bioaccumulation helps in assessing the persistence and long-term environmental impact. For instance, 2-(Diethylamino)ethanol is known to be readily biodegradable.
Ecotoxicological Data: Acute and chronic toxicity data for aquatic and terrestrial organisms are essential for determining the potential environmental harm.
Toxicological Data: Human health-related data, while not the focus of this environmental risk assessment, are also part of a complete regulatory dossier.
Challenges in Data Harmonization for Mixtures: A significant challenge in creating a harmonized dossier for a mixture like this compound is the frequent lack of empirical data on the mixture itself. epa.gov In such cases, regulatory frameworks often allow for the use of data on the individual components to predict the properties of the mixture. This necessitates standardized methods for data grouping and bridging, allowing for scientifically sound extrapolations. mdpi.com
The harmonization process must also address data from different testing methodologies and ensure they are comparable. The use of internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), is crucial for ensuring data quality and consistency. wikipedia.orgoecd.org European regulatory bodies are also moving towards standardized electronic formats for the submission of data on hazardous mixtures to poison centers, which will further enhance data harmonization. european-coatings.com
The table below illustrates a conceptual framework for harmonizing data for the components of this compound.
| Data Category | 2-(Diethylamino)ethanol | Morpholine | Octadecanoic Acid | Harmonization Approach |
| Water Solubility | High | High | Low | Report individual values and assess potential for partitioning within the mixture. |
| Biodegradability | Readily biodegradable | Readily biodegradable | Readily biodegradable | Component data suggests the mixture is likely biodegradable. |
| Aquatic Toxicity | Data available | Data available | Data available | Use component data in mixture toxicity models (e.g., Concentration Addition). |
| Log Kow | Low | Low | High | Assess the potential for bioaccumulation of individual components. |
This table is illustrative and based on general knowledge of the components. Specific data from regulatory studies should be used in an actual assessment.
Quantitative Uncertainty Assessment in Environmental Fate and Exposure Predictions
Quantitative uncertainty analysis is a critical component of a scientifically defensible environmental risk assessment. ornl.gov It provides a measure of the confidence in the predictions of a substance's environmental concentration and potential effects. For this compound, this involves evaluating uncertainties at each stage of the assessment process, from emission estimation to exposure modeling. epa.gov
Sources of Uncertainty: Uncertainty in environmental risk assessment can arise from several sources:
Parameter Uncertainty: This refers to the lack of precise knowledge about the input parameters of a model, such as degradation rates or partition coefficients. ornl.gov
Model Uncertainty: This arises from the simplifications and assumptions inherent in the mathematical models used to predict environmental fate and transport. ornl.gov
Scenario Uncertainty: This relates to the variability in the real-world conditions of use and release of the chemical substance.
Methods for Quantitative Uncertainty Assessment: Several methods can be employed to quantitatively assess uncertainty in the environmental risk assessment of chemical mixtures:
Probabilistic Modeling: Techniques like Monte Carlo simulation can be used to propagate the uncertainty in input parameters through an environmental fate model to generate a probability distribution of the predicted environmental concentration (PEC). nih.gov This provides a range of possible outcomes and their likelihoods, rather than a single point estimate.
Fugacity Models: These models are used to predict the partitioning of chemicals between different environmental compartments (air, water, soil, sediment). By incorporating variability in the input parameters, these models can provide a probabilistic assessment of the environmental distribution of the components of this compound.
Application to this compound: For a mixture like this compound, the uncertainty assessment must also consider the interactions between the components. While component-based approaches are often used, the uncertainty associated with assuming additivity (or other interaction models) should be explicitly stated and, where possible, quantified. nih.govacs.org
The following table outlines key parameters for which uncertainty analysis would be crucial in assessing the environmental fate of this compound.
| Parameter | Component(s) of Concern | Rationale for Uncertainty Analysis |
| Rate of Biodegradation | All components | The actual rate in the environment can vary significantly from laboratory measurements due to factors like microbial population and temperature. |
| Soil-Water Partition Coefficient (Kd) | All components | Kd is highly dependent on soil type and organic matter content, leading to significant variability in predictions of leaching and runoff. |
| Henry's Law Constant | 2-(Diethylamino)ethanol, Morpholine | This parameter governs the partitioning between air and water and can be uncertain, affecting predictions of atmospheric transport. |
| Mixture Toxicity Interaction | All components | The assumption of additivity may not hold true, introducing uncertainty into the prediction of the mixture's ecotoxicity. |
Emerging Research Directions and Future Perspectives on Einecs 285 057 1
Interdisciplinary Approaches to EINECS 285-057-1 Research
The complex challenges associated with modern materials demand a collaborative research approach. The study of this compound is no exception, benefiting from the integration of multiple scientific disciplines to optimize its performance and address its environmental footprint.
Synergistic Studies Integrating Chemistry, Materials Science, and Environmental Engineering
The primary application of this compound is as a light stabilizer in plastics, such as polyolefins, to enhance their durability for outdoor applications. 3vsigmausa.comsigmaaldrich.com Research in this area often involves a synergistic approach. For instance, studies have explored the combined use of HALS with other additives like UV absorbers (e.g., benzotriazoles, benzophenones) to achieve a broader spectrum of protection against photodegradation. labinsights.nlpops.int This combination can be more effective than using either type of stabilizer alone. labinsights.nl
Environmental engineering plays a crucial role in understanding the fate of this compound in plastic products, especially concerning recycling. The presence of HALS can help maintain the properties of plastics during mechanical recycling, where materials are subjected to multiple processing cycles that can cause degradation. specialchem.com However, the compatibility of these additives with different polymer types and other additives within mixed plastic waste streams presents a significant challenge for recyclability. specialchem.comresearchgate.net
Advancements in Computational and Data Science for this compound Research
Computational chemistry and data science are becoming indispensable tools for understanding the mechanisms of HALS and for designing new, more effective stabilizers. High-level computational techniques have been employed to elucidate the complex reaction pathways of the Denisov cycle, the process by which HALS scavenge damaging radicals. acs.org This research helps to explain how nitroxide radicals are formed and how they interact with various radical species to protect the polymer. acs.orgnih.govfrontiersin.org
Predictive modeling is also being used to assess the environmental behavior and potential toxicity of HALS. acs.orgnih.gov These models can help to identify persistent, bioaccumulative, and toxic (PBT) properties, guiding the development of more environmentally benign alternatives. Furthermore, machine learning is emerging as a powerful tool for high-throughput screening of the biotransformation pathways of amine contaminants, which could be applied to HALS research. researchgate.net
Challenges and Opportunities in Sustainable Development and Management of this compound
The drive towards a circular economy presents both challenges and opportunities for the management of plastics containing this compound.
Innovations in Waste Management and Recycling of this compound Related Materials
Innovations in recycling technology are crucial for creating a more sustainable pathway for plastics containing HALS. This includes improving sorting technologies to separate different types of plastics and developing advanced recycling processes that can handle complex mixtures of polymers and additives. researchgate.net Research into the effects of HALS on the properties of recycled plastics is ongoing. For example, studies have investigated how the presence of HALS affects the mechanical and thermal properties of recycled polypropylene. nukleonika.pl
Furthermore, there is a growing interest in developing HALS with improved environmental profiles, such as those with greater biodegradability or those derived from natural sources. researchgate.netgminsights.com This could reduce the long-term environmental impact associated with the accumulation of conventional HALS in the environment.
Long-Term Environmental Monitoring Strategies for this compound
Recent studies have highlighted the emergence of HALS as environmental contaminants. acs.orgnih.gov These compounds can migrate from plastic products and have been detected in various environmental compartments, including dust and air particles. acs.orgnih.gov This discovery underscores the need for robust, long-term monitoring strategies.
A comprehensive monitoring approach would involve the systematic collection and analysis of environmental samples (air, water, soil, and biota) to determine the concentration, transport, and fate of this compound and other HALS. This data is essential for assessing human and ecological exposure risks. Predictive modeling suggests that some HALS may be persistent and have the potential for long-range transport, making global monitoring efforts necessary. acs.orgnih.gov The development of sensitive analytical methods is key to detecting these compounds at environmentally relevant concentrations.
The following table provides a summary of key research findings related to this compound and other HALS:
| Research Area | Key Findings |
| Synergistic Stabilization | Combining HALS with UV absorbers can provide superior protection for polymers. labinsights.nlpops.int |
| Computational Modeling | High-level computational techniques are clarifying the complex reaction mechanisms of HALS. acs.org |
| Recycling | HALS can help maintain polymer properties during mechanical recycling but can also complicate the process. specialchem.com |
| Environmental Presence | HALS have been identified as emerging pollutants in dust and air particles. acs.orgnih.gov |
| Future Development | There is a trend towards developing HALS with improved environmental profiles. gminsights.com |
Development of Robust Monitoring Networks and Methodologies
The widespread application of this compound, a synthetic fragrance known chemically as 3-(4-tert-butylphenyl)isobutyraldehyde, in numerous consumer products necessitates the development of robust monitoring networks and methodologies. researchgate.net Its classification as a substance suspected of damaging fertility has prompted scientific and regulatory interest in tracking its presence in both the environment and human populations. hpc-standards.us
A primary focus of monitoring efforts has been the establishment of human biomonitoring programs. These initiatives are designed to assess the internal exposure of the general population to this compound. A key methodology employed is the analysis of urine samples for metabolites of 3-(4-tert-butylphenyl)isobutyraldehyde. For instance, a German cooperation project between the Federal Ministry for the Environment (BMUB) and the German Chemical Industry Association (VCI) selected this fragrance for the development of a biomonitoring method due to its extensive use. researchgate.net
Advanced analytical techniques are crucial for detecting the low concentrations of these substances. A highly sensitive and specific method utilizing ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been developed for the simultaneous determination of multiple metabolites in human urine. This method involves a sample cleanup process using liquid-liquid extraction and quantification through standard addition with stable isotope-labeled reference standards, ensuring accuracy and reliability. The identified biomarkers of exposure in urine include lysmerol, lysmerylic acid, hydroxylated lysmerylic acid, and 4-tert-butylbenzoic acid (TBBA). researchgate.net
Environmental monitoring strategies are also in place, primarily targeting wastewater as a major release pathway for fragrances into the aquatic environment. researchgate.net Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed to determine the concentrations of 3-(4-tert-butylphenyl)isobutyraldehyde in various consumer products like deodorants and air fresheners, which helps in understanding the sources of environmental input. chemicalbook.in
The Research Institute for Fragrance Materials (RIFM) has been instrumental in creating a framework for the environmental risk assessment of fragrance ingredients. ifrafragrance.org This systematic approach aids in prioritizing substances that may require more in-depth environmental testing and monitoring. nih.gov
Interactive Data Table: Key Metabolites of this compound in Human Biomonitoring
| Metabolite Name | Analytical Method | Matrix | Purpose |
| Lysmerol | UPLC-MS/MS | Urine | Biomarker of exposure |
| Lysmerylic acid | UPLC-MS/MS | Urine | Biomarker of exposure |
| Hydroxylated lysmerylic acid | UPLC-MS/MS | Urine | Biomarker of exposure |
| 4-tert-butylbenzoic acid (TBBA) | UPLC-MS/MS | Urine | Biomarker of exposure |
Forecasting Environmental Trends and Potential Issues Related to this compound
Forecasting the environmental trends and potential issues associated with this compound is critical for proactive environmental management. A significant trend is the continuous discharge of this fragrance ingredient into the environment, particularly through wastewater treatment plants, due to its use in a wide array of rinse-off and leave-on consumer products. researchgate.net
To predict the environmental fate and potential impact of such chemicals, predictive models are extensively used. A key approach is the use of quantitative structure-activity relationship (QSAR) models. These computational models estimate the physicochemical properties and ecotoxicity of a substance based on its chemical structure. nih.govresearchgate.net This allows for the prediction of two crucial parameters: the Predicted Environmental Concentration (PEC) and the Predicted No-Effect Concentration (PNEC). researchgate.net
The PEC is an estimation of the concentration of a substance that is expected to be found in various environmental compartments, such as water, based on its annual usage volume and removal rates during wastewater treatment. researchgate.netscispace.com The PNEC is the concentration below which adverse effects on ecosystems are not expected to occur. It is derived from ecotoxicity data, often from QSAR predictions, by applying an assessment factor to account for uncertainties. nih.govresearchgate.net
The ratio of PEC to PNEC is a critical tool for risk characterization. A PEC/PNEC ratio below one suggests that the substance is likely to have a negligible environmental risk at current usage levels. nih.govresearchgate.net If the ratio exceeds one, it indicates a potential risk, and the substance becomes a candidate for more detailed risk assessment, which may involve further ecotoxicological testing. nih.govresearchgate.net The Research Institute for Fragrance Materials (RIFM) employs a tiered approach that uses these ratios to prioritize fragrance materials for further investigation. researchgate.net
A potential future issue for 3-(4-tert-butylphenyl)isobutyraldehyde is its environmental persistence and potential for bioaccumulation. While it is classified as toxic to aquatic life with long-lasting effects, it is not currently identified as a PBT (Persistent, Bioaccumulative, and Toxic) or vPvB (very Persistent and very Bioaccumulative) substance under the European Union's REACH regulation. hpc-standards.usifrafragrance.org However, ongoing monitoring and assessment are necessary to understand its long-term behavior and effects in the environment. The continuous environmental presence, even at low concentrations, could lead to chronic exposure for aquatic organisms, the full consequences of which may not yet be completely understood. ssl-images-amazon.com
Interactive Data Table: Environmental Risk Assessment Parameters for Fragrance Ingredients
| Parameter | Description | Application in Forecasting |
| PEC (Predicted Environmental Concentration) | Estimated concentration of a substance in the environment. | Forecasting potential exposure levels in aquatic systems. |
| PNEC (Predicted No-Effect Concentration) | Concentration below which no adverse effects on the ecosystem are expected. | Establishing a threshold for environmental safety. |
| QSAR (Quantitative Structure-Activity Relationship) | Computational models that predict chemical properties and effects from molecular structure. | Predicting ecotoxicity and physicochemical properties to derive PNEC. |
| PEC/PNEC Ratio | The ratio of the predicted environmental concentration to the predicted no-effect concentration. | Prioritizing substances for further risk assessment and management. |
Table of Compound Names
| Common Name/Synonym | IUPAC Name | CAS Number |
| This compound | 3-(4-tert-butylphenyl)-2-methylpropanal | 80-54-6 |
| Lilial | 3-(4-tert-butylphenyl)-2-methylpropanal | 80-54-6 |
| Lily Aldehyde | 3-(4-tert-butylphenyl)-2-methylpropanal | 80-54-6 |
| p-tert-Butyl-α-methylhydrocinnamaldehyde | 3-(4-tert-butylphenyl)-2-methylpropanal | 80-54-6 |
| Lysmerol | Not Available | Not Available |
| Lysmerylic acid | Not Available | Not Available |
| Hydroxylated lysmerylic acid | Not Available | Not Available |
| 4-tert-butylbenzoic acid (TBBA) | 4-(tert-butyl)benzoic acid | 98-73-7 |
Q & A
Q. How can researchers ensure compliance with ethical guidelines when publishing studies on this compound?
- Methodological Answer : Disclose funding sources, conflicts of interest, and institutional review board (IRB) approvals. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Cite prior work accurately and avoid redundant publication. Use plagiarism detection software during manuscript preparation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
